5-(3,5-dimethoxyphenyl)pentanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-Dimethoxyphenyl)pentanoic acid is an organic compound with the molecular formula C13H18O4 It is a derivative of pentanoic acid, featuring a phenyl ring substituted with two methoxy groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-dimethoxyphenyl)pentanoic acid typically involves the reaction of 3,5-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dimethoxyphenyl)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Halogenation or nitration of the aromatic ring
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst
Major Products
Oxidation: 5-(3,5-Dimethoxyphenyl)pentan-2-one
Reduction: 5-(3,5-Dimethoxyphenyl)pentanol
Substitution: 5-(3,5-Dichlorophenyl)pentanoic acid
Scientific Research Applications
5-(3,5-Dimethoxyphenyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3,5-dimethoxyphenyl)pentanoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways
Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular responses
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-Dimethoxyphenyl)pentanoic acid
- 5-(3,5-Dimethoxyphenyl)propanoic acid
- 5-(3,5-Dimethoxyphenyl)butanoic acid
Uniqueness
5-(3,5-Dimethoxyphenyl)pentanoic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H18O4 |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
5-(3,5-dimethoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C13H18O4/c1-16-11-7-10(8-12(9-11)17-2)5-3-4-6-13(14)15/h7-9H,3-6H2,1-2H3,(H,14,15) |
InChI Key |
KZUKXEALPOODOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CCCCC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.